molecular formula C6H7FO2 B157408 cis-(1S,2S)-1,2-Dihydro-3-fluorocatechol CAS No. 131101-27-4

cis-(1S,2S)-1,2-Dihydro-3-fluorocatechol

Cat. No.: B157408
CAS No.: 131101-27-4
M. Wt: 130.12 g/mol
InChI Key: JSCDWTRUIYAHIC-NTSWFWBYSA-N
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Description

cis-(1S,2S)-1,2-Dihydro-3-fluorocatechol: is an organic compound that belongs to the class of fluorinated catechols. Catechols are a type of dihydroxybenzene, and the fluorination at the 3-position adds unique chemical properties to this compound. The stereochemistry of the compound, indicated by the cis-(1S,2S) configuration, plays a crucial role in its reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-(1S,2S)-1,2-Dihydro-3-fluorocatechol typically involves the fluorination of catechol derivatives. One common method is the electrophilic fluorination of catechol using a fluorinating agent such as Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the 3-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-(1S,2S)-1,2-Dihydro-3-fluorocatechol can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form fluorinated cyclohexanediols using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated position, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed:

    Oxidation: Fluorinated quinones.

    Reduction: Fluorinated cyclohexanediols.

    Substitution: Fluorinated derivatives with various functional groups.

Scientific Research Applications

Chemistry: cis-(1S,2S)-1,2-Dihydro-3-fluorocatechol is used as a building block in organic synthesis. Its unique fluorinated structure makes it valuable for the development of new materials and catalysts.

Biology: In biological research, the compound is studied for its potential as a fluorinated probe. Fluorinated compounds are often used in imaging studies due to their ability to enhance contrast in techniques like MRI.

Medicine: The compound’s fluorinated nature makes it a candidate for drug development. Fluorination can improve the metabolic stability and bioavailability of pharmaceutical compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its unique properties can enhance the performance of materials in various applications.

Mechanism of Action

The mechanism of action of cis-(1S,2S)-1,2-Dihydro-3-fluorocatechol involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity. The pathways involved may include enzyme inhibition or activation, depending on the specific application.

Comparison with Similar Compounds

    cis-1,2-Dihydroxybenzene: Lacks the fluorine atom, resulting in different reactivity and properties.

    trans-(1S,2S)-1,2-Dihydro-3-fluorocatechol: Different stereochemistry, leading to variations in chemical behavior.

    1,2-Difluorobenzene: Contains two fluorine atoms, altering its electronic and steric properties.

Uniqueness: cis-(1S,2S)-1,2-Dihydro-3-fluorocatechol is unique due to its specific stereochemistry and single fluorine substitution. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(1S,2S)-3-fluorocyclohexa-3,5-diene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FO2/c7-4-2-1-3-5(8)6(4)9/h1-3,5-6,8-9H/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCDWTRUIYAHIC-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C(C(=C1)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@@H]([C@@H](C(=C1)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10927077
Record name 3-Fluorocyclohexa-3,5-diene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131101-27-4
Record name 3-Fluorocyclohexa-3,5-diene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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